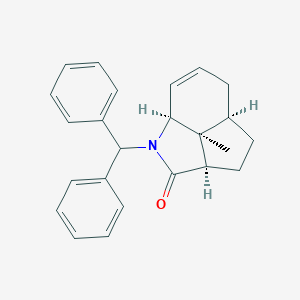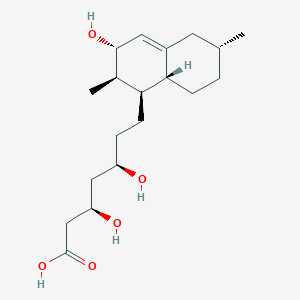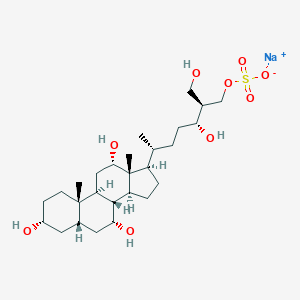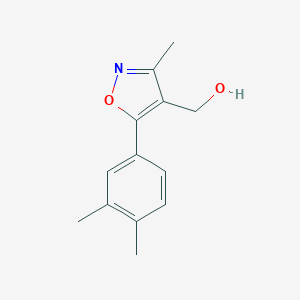
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol, also known as DMI, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmaceutical intermediate. DMI has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol is not fully understood, but it has been proposed that (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol acts by inhibiting the activity of certain enzymes involved in the biosynthesis of important biomolecules. This inhibition leads to the disruption of cellular processes and ultimately results in the observed biological activities.
Biochemical and Physiological Effects:
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions and pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its high yield and purity, which makes it easy to work with. However, one limitation is the lack of comprehensive studies on its toxicity and potential side effects, which may limit its use in certain applications.
Orientations Futures
Future research on (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol could focus on its potential use as a pharmaceutical intermediate for the development of drugs targeting infectious diseases, inflammation, and pain management. Studies could also investigate its toxicity and potential side effects to better understand its safety profile. Additionally, research could explore the synthesis of analogs of (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol to optimize its biological activities and improve its pharmacological properties.
Méthodes De Synthèse
The synthesis of (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol involves the reaction of 3,4-dimethylphenylacetone with hydroxylamine hydrochloride, followed by the addition of sodium hydroxide and formaldehyde. The resulting product is then purified through recrystallization to obtain (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol in high yield and purity.
Applications De Recherche Scientifique
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. These activities make (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol a promising candidate for drug development in the fields of infectious diseases, inflammation, and pain management.
Propriétés
Numéro CAS |
113841-97-7 |
|---|---|
Nom du produit |
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
[5-(3,4-dimethylphenyl)-3-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-8-4-5-11(6-9(8)2)13-12(7-15)10(3)14-16-13/h4-6,15H,7H2,1-3H3 |
Clé InChI |
OQAPKZQSPZKQEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C |
Synonymes |
4-Isoxazolemethanol,5-(3,4-dimethylphenyl)-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



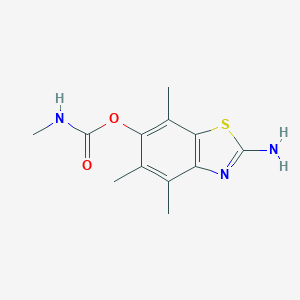
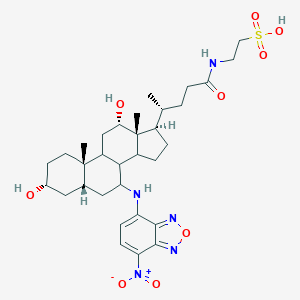
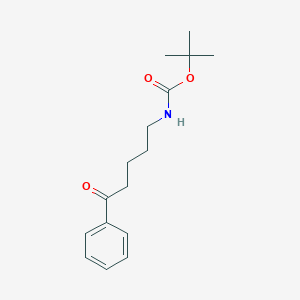
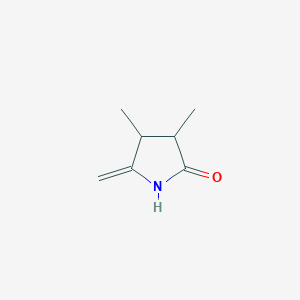
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
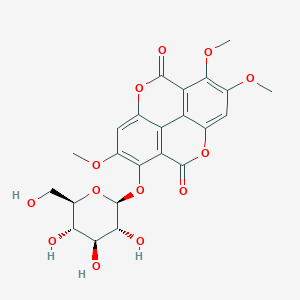
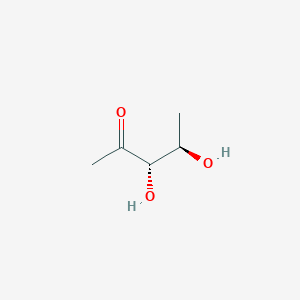
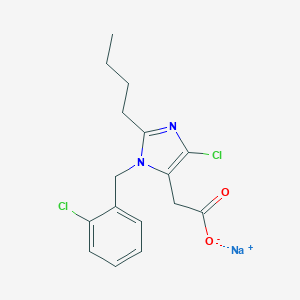
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
